Cas no 1450790-46-1 (2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one)
![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one structure](https://ja.kuujia.com/scimg/cas/1450790-46-1x500.png)
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one 化学的及び物理的性質
名前と識別子
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- 2-(4-(TRIFLUOROMETHYL)PHENYL)-7,8-DIHYDRO-3H-THIOPYRANO[3,2-D]PYRIMIDIN-4(6H)-ONE
- BDBM50439828
- 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one
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- インチ: 1S/C14H11F3N2OS/c15-14(16,17)9-5-3-8(4-6-9)12-18-10-2-1-7-21-11(10)13(20)19-12/h3-6H,1-2,7H2,(H,18,19,20)
- InChIKey: BTCPLJSFXYRLAO-UHFFFAOYSA-N
- ほほえんだ: S1C2C(NC(C3C=CC(C(F)(F)F)=CC=3)=NC=2CCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 505
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505491-1g |
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one |
1450790-46-1 | 95% | 1g |
$1289 | 2023-03-05 | |
Alichem | A089006526-1g |
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3h-thiopyrano[3,2-d]pyrimidin-4(6h)-one |
1450790-46-1 | 95% | 1g |
$1,299.87 | 2022-04-02 | |
Alichem | A089006526-250mg |
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3h-thiopyrano[3,2-d]pyrimidin-4(6h)-one |
1450790-46-1 | 95% | 250mg |
$572.25 | 2022-04-02 |
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-oneに関する追加情報
Introduction to 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one (CAS No. 1450790-46-1)
2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one, identified by its CAS number 1450790-46-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiopyranopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a trifluoromethyl group in the aromatic ring and the unique arrangement of the thiopyranopyrimidine core contribute to its distinct chemical properties and biological relevance.
The trifluoromethyl group, a key feature in this molecule, is renowned for its ability to enhance metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature influences the electronic distribution of the aromatic system, making it a valuable moiety in medicinal chemistry. The thiopyranopyrimidine core itself is a fused ring system that combines the structural features of both thiopyran and pyrimidine rings, providing a rich framework for interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The thiopyrano[3,2-D]pyrimidin-4(6H)-one scaffold has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have demonstrated that derivatives of this scaffold exhibit activities relevant to inflammation, cancer, and neurodegenerative diseases. The compound CAS No. 1450790-46-1 represents an advanced analog that builds upon these findings, incorporating structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties.
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the trifluoromethyl group into the aromatic ring typically involves halogenation followed by metal-catalyzed cross-coupling reactions. The construction of the thiopyranopyrimidine core necessitates careful selection of cyclization conditions to ensure high yield and purity. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
From a biological perspective, the structural features of CAS No. 1450790-46-1 suggest potential interactions with enzymes and receptors involved in disease pathways. Computational modeling and molecular docking studies have been instrumental in predicting binding affinities and identifying possible mechanisms of action. Preliminary experiments have shown that this compound exhibits inhibitory activity against certain kinases and transcription factors, making it a candidate for further investigation in drug discovery programs.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in developing next-generation therapeutics. The unique combination of structural elements in 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one positions it as a valuable asset in medicinal chemistry libraries. Researchers are exploring its potential as an intermediate for more complex derivatives or as a lead compound for further optimization.
Advances in synthetic methodologies have enabled the efficient production of complex heterocyclic compounds like CAS No. 1450790-46-1, facilitating their incorporation into drug discovery pipelines. Techniques such as flow chemistry and microwave-assisted synthesis have improved yields and reduced reaction times, making it feasible to explore larger chemical spaces. These innovations are critical for accelerating the development of novel therapeutic agents.
The biological evaluation of 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one is ongoing, with researchers focusing on elucidating its mechanism of action and assessing its safety profile. Preclinical studies are essential for understanding how this compound interacts with biological systems and for identifying any potential side effects. These studies will provide critical data for determining its suitability for further development into a clinical candidate.
The integration of computational tools with experimental data has revolutionized drug discovery by enabling rapid screening and optimization of candidate compounds. For CAS No. 1450790-46-1, computational approaches have been used to predict pharmacokinetic properties and identify potential metabolic liabilities early in the development process. This proactive approach helps mitigate risks associated with late-stage failures and accelerates the path to clinical trials.
The future prospects for 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one are promising, given its structural complexity and demonstrated biological activity. Further research is warranted to fully explore its therapeutic potential across multiple disease areas. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into tangible therapeutic benefits for patients.
1450790-46-1 (2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one) 関連製品
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